molecular formula C21H17NO5 B2446393 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid CAS No. 2219419-18-6

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid

Cat. No.: B2446393
CAS No.: 2219419-18-6
M. Wt: 363.369
InChI Key: VXQVJHMSQUDGCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid typically involves multiple steps. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of furan-3-carboxylic acid and fluorenylmethoxycarbonyl-protected amines .

Scientific Research Applications

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid involves its ability to interact with specific molecular targets and pathways. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions. The furan ring can participate in various chemical transformations, making the compound a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid stands out due to its unique combination of the furan ring and the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVJHMSQUDGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219419-18-6
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid
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